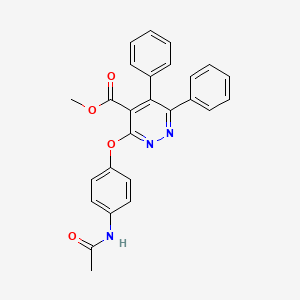
Methyl 3-(4-acetamidophenoxy)-5,6-diphenylpyridazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-acetamidophenoxy)-5,6-diphenylpyridazine-4-carboxylate: is a mouthful, but its structure reveals its significance. Let’s break it down:
Methyl: Indicates the presence of a methyl group (CH₃).
3-(4-acetamidophenoxy): Refers to a phenoxy group (C₆H₅O) attached at the third position of the pyridazine ring, with an acetamido (CH₃CONH-) substituent at the fourth position.
5,6-diphenylpyridazine-4-carboxylate: The core structure consists of a pyridazine ring (a six-membered heterocycle containing two nitrogen atoms) with phenyl groups (C₆H₅) at positions 5 and 6. The carboxylate group (COO⁻) is attached at the fourth position.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate starting materials. For example:
Phenoxylation: The phenoxy group can be introduced via nucleophilic aromatic substitution (SNAr) using a phenol derivative.
Acetamidation: The acetamido group can be added through acylation of an amine with acetic anhydride.
Pyridazine Formation: The pyridazine ring can be synthesized by cyclization of suitable precursors.
Industrial Production:: Industrial-scale production typically involves efficient and scalable methods, such as continuous flow processes or optimized batch reactions.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction could yield the corresponding amine or other reduced forms.
Substitution: Benzylic positions are susceptible to nucleophilic substitution (SN1 or SN2) due to resonance stabilization of the carbocation formed.
NBS (N-bromosuccinimide): Used for benzylic bromination.
Hydrogenation Catalysts: For reduction reactions.
Acids/Bases: May be employed for functional group transformations.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential pharmaceutical properties, such as anti-inflammatory or antimicrobial effects.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related pyridazine derivatives. Its uniqueness lies in the combination of the phenoxy, acetamido, and carboxylate functionalities.
Properties
Molecular Formula |
C26H21N3O4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
methyl 3-(4-acetamidophenoxy)-5,6-diphenylpyridazine-4-carboxylate |
InChI |
InChI=1S/C26H21N3O4/c1-17(30)27-20-13-15-21(16-14-20)33-25-23(26(31)32-2)22(18-9-5-3-6-10-18)24(28-29-25)19-11-7-4-8-12-19/h3-16H,1-2H3,(H,27,30) |
InChI Key |
RJQBUKMIUGGTJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NN=C(C(=C2C(=O)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















